2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound featuring an indole moiety, a dioxoisoindole structure, and a methoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Ethyl Chain: The indole derivative is then alkylated using an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Formation of the Dioxoisoindole Structure: This involves the reaction of phthalic anhydride with an amine to form the isoindole structure. The reaction is typically carried out in a solvent like toluene under reflux conditions.
Coupling with the Methoxypropyl Group: The final step involves coupling the dioxoisoindole intermediate with 3-methoxypropylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas, reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxypropyl group, where nucleophiles like thiols or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Thiols, amines, in the presence of a base like sodium hydride (NaH)
Major Products
Oxidation: Oxidized indole derivatives
Reduction: Reduced alcohol derivatives
Substitution: Substituted amides or thioethers
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. The indole moiety is known for its presence in many biologically active molecules, making this compound a potential candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. The combination of the indole and dioxoisoindole structures may interact with biological targets, offering possibilities for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole moiety could bind to specific sites on proteins, while the dioxoisoindole structure might influence the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)ethylamine: A simpler indole derivative with known biological activity.
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Another indole-based compound with potential pharmaceutical applications.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A compound combining indole and naphthalene structures, used in anti-inflammatory research.
Uniqueness
What sets 2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide apart is its combination of the indole and dioxoisoindole structures, along with the methoxypropyl group. This unique combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H23N3O4 |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C23H23N3O4/c1-30-12-4-10-24-21(27)15-7-8-18-19(13-15)23(29)26(22(18)28)11-9-16-14-25-20-6-3-2-5-17(16)20/h2-3,5-8,13-14,25H,4,9-12H2,1H3,(H,24,27) |
InChI Key |
XHSYINNTEUPFJC-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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